molecular formula C18H14FNO3 B11410331 N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11410331
M. Wt: 311.3 g/mol
InChI Key: SXDUMHGPESUIQN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-3-carboxamide derivative designed for research use. This compound is part of a class of molecules featuring a coumarin (2H-chromen-2-one) core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological potential . The core structure is substituted with a 2-fluorophenyl carboxamide group at the 3-position, a modification that is often explored to optimize biological activity and selectivity . Chromene and coumarin derivatives have demonstrated significant potential in anticancer research. Tumour-associated carbonic anhydrase (CA) isoforms IX and XII are recognized as important therapeutic targets for hypoxic tumours . Structurally related 2H-chromene derivatives have been identified as potent and selective inhibitors of these cancer-associated enzymes, showing minimal activity against off-target isoforms, which is a valuable profile for investigating novel oncology therapeutics . Furthermore, the chroman-4-one core, a closely related structure, is a well-established pharmacophore in the development of cytotoxic agents, with synthetic analogs exhibiting potent activity against various cancer cell lines, including breast and cervical carcinomas . In addition to its anticancer prospects, the compound's structure suggests potential for antibacterial application. The C-3 carboxamide substituent on the coumarin nucleus is a key feature investigated for enhancing antibacterial properties against multidrug-resistant (MDR) bacterial strains . Research into similar compounds indicates that the mechanism of action may involve the inhibition of specific bacterial enzymes or pathways, making this chemotype a promising candidate for the development of new antibacterial agents . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to modulate properties such as bioavailability, metabolic stability, and binding affinity. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14FNO3/c1-10-7-11(2)17-12(8-10)15(21)9-16(23-17)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22)

InChI Key

SXDUMHGPESUIQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

Preparation Methods

Formation of the Chromene Backbone

The chromene core is typically synthesized via Knoevenagel condensation between substituted acetophenones and β-ketoesters. For example, 2-hydroxyacetophenone derivatives react with ethyl acetoacetate in the presence of piperidine as a base catalyst. The reaction proceeds under reflux in ethanol, yielding the chromene ester intermediate. In the case of N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, 6,8-dimethyl substitutions are introduced by using pre-methylated acetophenone precursors.

Key Reaction Conditions :

  • Solvent: Ethanol or toluene

  • Catalyst: Piperidine (5–10 mol%)

  • Temperature: 80–100°C

  • Yield: 70–85%

Carboxamide Functionalization

The ester intermediate undergoes aminolysis with 2-fluoroaniline to install the carboxamide group. This step utilizes coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF. The reaction is typically conducted at 0°C to room temperature for 12–24 hours, achieving yields of 60–75%.

Optimization Note :

  • Excess 2-fluoroaniline (1.2–1.5 equiv.) improves conversion.

  • Molecular sieves (4 Å) absorb generated water, shifting equilibrium toward product formation.

Domino Conjugate Addition/O-Trapping Rearrangement

Reaction Design

An alternative one-pot method employs isocyanide-based domino reactions . Starting from 2-imino-2H-chromene-3-carboxamide, acid-induced conjugate addition with isocyanides followed by intramolecular O-trapping yields the target compound. This approach eliminates isolation of intermediates, reducing synthesis time.

Typical Protocol :

  • Substrates : 2-Imino-2H-chromene-3-carboxamide (1.0 equiv.), tert-butyl isocyanide (1.2 equiv.)

  • Acid Catalyst : Trifluoroacetic acid (TFA, 10 mol%)

  • Solvent : Dichloromethane

  • Temperature : 25°C

  • Yield : Up to 92%

Mechanistic Insights

The reaction proceeds via:

  • Conjugate Addition : Isocyanide attacks the α,β-unsaturated ketone of the chromene.

  • Cyclization : Intramolecular nucleophilic trapping by the carbonyl oxygen forms the fused chromene-carboxamide structure.

Dehydrogenative Cross-Coupling

DDQ-Mediated Activation

A dehydrogenative cross-coupling strategy using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) activates the chromene’s α-C–H bond. Subsequent coupling with 2-fluoroaniline derivatives occurs in the presence of LiClO₄ and 4 Å molecular sieves.

Procedure :

  • Activation : Chromene (1.0 equiv.), DDQ (1.2 equiv.), LiClO₄ (1.2 equiv.), acetonitrile, 0°C, 0.5 h.

  • Coupling : 2-Fluoroaniline (3.0 equiv.), proline (0.2 equiv.), 24–48 h at 25°C.

  • Reduction : NaBH₄ (3.3 equiv.) in ethanol stabilizes the product.

  • Yield : 64–93%.

Advantages

  • Avoids pre-functionalized substrates.

  • Tolerates electron-deficient aryl amines.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Multi-Step Condensation60–75%24–48 hHigh purity; ScalableMultiple isolation steps
Domino Reaction≤92%6–12 hOne-pot synthesis; Atom economyRequires specialized isocyanides
Dehydrogenative Coupling64–93%24–48 hNo pre-activation; Broad substrate scopeSensitive to moisture

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include the fluorophenyl aromatic protons (δ 7.00–7.50 ppm), chromene olefinic proton (δ 6.40–6.60 ppm), and amide NH (δ 10.60–10.80 ppm).

  • ¹³C NMR : Carbonyl carbons appear at δ 160–165 ppm (amide) and δ 175–180 ppm (chromone ketone).

Chromatographic Purity

  • HPLC : >98% purity achieved using C18 columns (acetonitrile/water gradient).

  • TLC : Rf = 0.42 (ethyl acetate/hexanes, 3:1).

Industrial-Scale Considerations

Solvent Recycling

  • Ethanol and acetonitrile are recovered via distillation, reducing costs.

  • Waste Minimization : Catalytic DDQ (≤1.2 equiv.) lowers hazardous waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been evaluated for various biological activities, primarily focusing on its anticancer properties. The compound exhibits significant cytotoxic effects against several cancer cell lines, as summarized in the following table:

Study Cell Line IC50 (µM) Mechanism of Action Reference
Study 1A549 (Lung Cancer)15.0Induction of apoptosis
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

Several preclinical studies have highlighted the efficacy of this compound:

A549 Cell Line Study

In research conducted on the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism involved primarily apoptosis induction.

MCF7 Cell Line Study

A study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. Evidence suggested that the compound causes cell cycle arrest at the G1 phase, effectively halting cancer cell proliferation.

HeLa Cell Line Study

Research involving HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit critical enzymes necessary for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are essential to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to the inhibition of enzymatic activity or modulation of receptor functions. The pathways involved may include the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their molecular features:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Structural Features
Target Compound 2-fluorophenyl C₁₈H₁₄FNO₃ 311.3071 Electron-withdrawing F, enhances polarity
N-(4-methylphenyl)-6,8-dimethyl analog 4-methylphenyl C₁₉H₁₇NO₃ 307.3432 Electron-donating CH₃, increases lipophilicity
N-(2,4-dimethoxyphenyl) analog 2,4-dimethoxyphenyl C₂₀H₁₉NO₅ 353.4 Methoxy groups enhance H-bonding capacity
N-(4-sulfamoylphenyl) analog 4-sulfamoylphenyl C₁₆H₁₁Cl₂NO₅S 400.23 Sulfonamide group introduces acidity
N-(4-methoxyphenethyl) analog 4-methoxyphenethyl C₂₀H₁₉NO₄ 337.37 Extended alkyl chain, improves membrane permeability

Key Observations :

  • Hydrogen Bonding: The 2,4-dimethoxyphenyl analog (C₂₀H₁₉NO₅) can participate in stronger hydrogen-bonding interactions due to methoxy groups, which may improve crystallinity or solubility .
  • Pharmacophore Diversity: The sulfamoylphenyl analog (C₁₆H₁₁Cl₂NO₅S) incorporates a sulfonamide group, a common pharmacophore in antimicrobial and diuretic agents, suggesting divergent biological applications compared to the target compound .

Physicochemical and Crystallographic Considerations

  • Crystallinity : The presence of fluorine in the target compound may influence crystal packing via C–F⋯H or F⋯π interactions, as observed in halogenated pharmaceuticals. SHELX programs (e.g., SHELXL) are widely used for refining such crystal structures .
  • Lipophilicity : The 4-methylphenyl analog (logP ~3.1, estimated) is more lipophilic than the target compound (logP ~2.8), which could impact bioavailability and metabolic stability .

Biological Activity

N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that belongs to the chromene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C15H14FNO3
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 128942-39-2

Structural Features

The chromene structure is characterized by a fused benzene and pyran ring system, which contributes to its biological activity through various interactions with biological targets.

Anticancer Properties

Research has indicated that chromene derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.

  • Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cancer cell metabolism and proliferation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Antimicrobial Activity

Chromene derivatives have also been evaluated for their antimicrobial properties. Studies have shown that they can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

  • In vitro Studies : The compound demonstrated moderate antibacterial activity against several strains, with minimum inhibitory concentrations (MIC) indicating effective dosage levels .

Antileishmanial Activity

Recent research has highlighted the potential of chromene derivatives in treating leishmaniasis. Certain modifications to the chromene structure have been associated with enhanced leishmanicidal activity.

CompoundActivityIC50 (µM)
This compoundModerate15.6
Reference CompoundHigh5.4

This table summarizes findings from various studies evaluating the efficacy of related compounds against Leishmania spp., indicating that structural modifications can significantly influence biological outcomes .

Neuroprotective Effects

Some studies suggest that chromene derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Compounds like this compound have been shown to inhibit cholinesterases, enzymes that break down acetylcholine, thus enhancing cognitive function.

  • Kinetic Studies : The compound's inhibition of acetylcholinesterase (AChE) was characterized by IC50 values ranging from 10.4 µM to 18.1 µM .

Study 1: Anticancer Activity

In a study examining the anticancer potential of chromene derivatives, this compound was tested against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM.

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of various chromene derivatives. This compound showed promising results against both Gram-positive and Gram-negative bacteria, with an MIC of 32 µg/mL against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Chromene Core Formation : Condensation of resorcinol derivatives with β-ketoesters under acidic conditions to form the 4-oxo-4H-chromene scaffold.

Carboxamide Coupling : Reaction of the chromene-2-carboxylic acid with 2-fluoroaniline using coupling agents like EDCI/HOBt in DMF at 0–25°C .

  • Critical Parameters :
  • Temperature control during carboxamide formation to minimize side reactions (e.g., hydrolysis).
  • Solvent choice (DMF or THF) to enhance intermediate solubility.
  • Yield optimization requires purification via column chromatography or recrystallization .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for analysis?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
  • Software : SHELX suite (SHELXT for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. Hydrogen bonding and π-π stacking interactions can be analyzed using Mercury or Olex2 .
  • Challenges : Fluorine atoms may cause disorder; anisotropic refinement and TWINABS for twinned data are recommended .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) at concentrations of 1–100 µM.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence binding affinity in target proteins compared to other halogenated analogs?

  • Methodological Answer :

  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to compare binding modes of fluorophenyl vs. chlorophenyl or methylphenyl analogs. Fluorine’s electronegativity may enhance polar interactions but reduce hydrophobic packing .
  • Experimental Validation : SPR (Surface Plasmon Resonance) to measure KD values. For example, fluorophenyl derivatives show 2–3× higher affinity for kinases like EGFR compared to chloro analogs .

Q. How can contradictory solubility and bioavailability data be resolved for this compound?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification.
  • Bioavailability : Parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption. Contradictions may arise from polymorphic forms; characterize via DSC (Differential Scanning Calorimetry) .
  • Case Study : A 2024 study found that amorphous forms of the compound have 5× higher solubility but lower thermal stability than crystalline forms .

Q. What strategies mitigate side reactions during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization :
  • Replace DMF with acetonitrile to reduce carboxamide racemization.
  • Use flow chemistry for precise temperature control during chromene core synthesis.
  • Byproduct Analysis : LC-MS to identify impurities (e.g., hydrolyzed carboxylic acid byproduct).
  • Case Study : Pilot-scale synthesis achieved 85% purity by introducing a mid-stage crystallization step .

Key Research Gaps

  • Mechanistic Studies : Limited data on metabolic pathways (CYP450 interactions).
  • Polymorphism : Impact on dissolution kinetics remains uncharacterized.
  • Synergistic Effects : Combination therapy potential with platinum-based drugs.

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